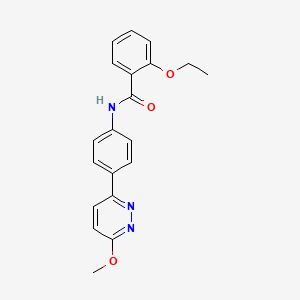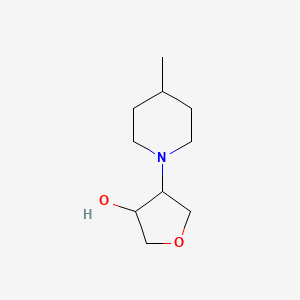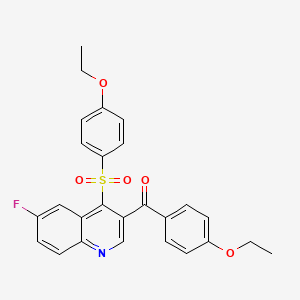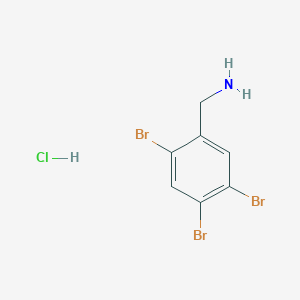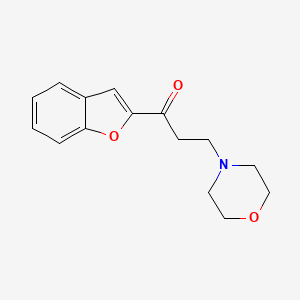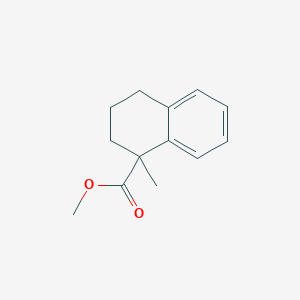
1-(4-Benzhydrylpiperazin-1-yl)-3-(2-butan-2-ylphenoxy)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Benzhydrylpiperazin-1-yl)-3-(2-butan-2-ylphenoxy)propan-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a beta-adrenergic receptor antagonist and has been studied for its biochemical and physiological effects, as well as its mechanism of action.
Aplicaciones Científicas De Investigación
1-(4-Benzhydrylpiperazin-1-yl)-3-(2-butan-2-ylphenoxy)propan-2-ol has been extensively studied for its potential applications in drug discovery and development. It has been shown to have anti-inflammatory, anti-asthmatic, and anti-cancer properties. The compound has been used as a tool in the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
1-(4-Benzhydrylpiperazin-1-yl)-3-(2-butan-2-ylphenoxy)propan-2-ol acts as a beta-adrenergic receptor antagonist. It blocks the binding of adrenaline and noradrenaline to the beta-adrenergic receptors, leading to a decrease in the activity of the sympathetic nervous system. This results in a decrease in heart rate, blood pressure, and bronchial tone.
Biochemical and Physiological Effects:
1-(4-Benzhydrylpiperazin-1-yl)-3-(2-butan-2-ylphenoxy)propan-2-ol has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of cytokines and chemokines. It also has anti-asthmatic effects by reducing bronchial tone and improving lung function. Additionally, it has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-Benzhydrylpiperazin-1-yl)-3-(2-butan-2-ylphenoxy)propan-2-ol in lab experiments include its well-defined mechanism of action, its ability to modulate the sympathetic nervous system, and its potential applications in drug discovery and development. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its effects.
Direcciones Futuras
There are several future directions for the research on 1-(4-Benzhydrylpiperazin-1-yl)-3-(2-butan-2-ylphenoxy)propan-2-ol. These include further studies on its anti-inflammatory, anti-asthmatic, and anti-cancer properties, as well as its potential applications in the treatment of other diseases. Additionally, research could focus on optimizing the synthesis method to improve the yield of the product and reduce its potential toxicity. Finally, further studies could be conducted to fully understand the mechanism of action of this compound and its effects on the sympathetic nervous system.
In conclusion, 1-(4-Benzhydrylpiperazin-1-yl)-3-(2-butan-2-ylphenoxy)propan-2-ol is a chemical compound that has potential applications in drug discovery and development. Its well-defined mechanism of action and ability to modulate the sympathetic nervous system make it a promising candidate for further research. However, more studies are needed to fully understand its effects and optimize its synthesis method.
Métodos De Síntesis
The synthesis of 1-(4-Benzhydrylpiperazin-1-yl)-3-(2-butan-2-ylphenoxy)propan-2-ol involves the reaction of 1-(4-Benzhydrylpiperazin-1-yl)propan-2-ol with 2-butan-2-ylphenol in the presence of a catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product. The yield of the product can be optimized by adjusting the reaction parameters.
Propiedades
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-3-(2-butan-2-ylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N2O2/c1-3-24(2)28-16-10-11-17-29(28)34-23-27(33)22-31-18-20-32(21-19-31)30(25-12-6-4-7-13-25)26-14-8-5-9-15-26/h4-17,24,27,30,33H,3,18-23H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARWMTJSACPRBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC(CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzhydrylpiperazin-1-yl)-3-(2-butan-2-ylphenoxy)propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-Cyclopropyloxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2422234.png)

![N-(2,5-dimethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2422236.png)
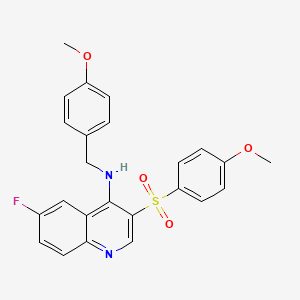

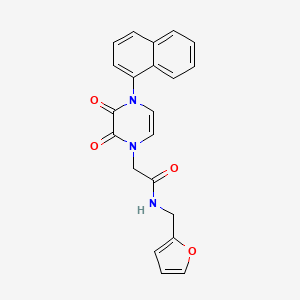
![N-(3,4-dimethoxyphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2422242.png)
